盐酸头孢卡奈

描述

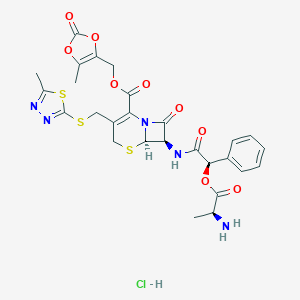

Cefcanel daloxate hydrochloride is a new oral cephalosporin prodrug . It is a double cephem ester of cefcanel, which is the active principle released in the body after uptake of an intermediate cephem mono ester . It is also known as KY-109, and it is a pro-drug to improve oral absorption of KY-087 .

Chemical Reactions Analysis

The pharmacokinetics of cefcanel were investigated following a single oral dose of cefcanel daloxate hydrochloride 300 mg to healthy volunteers and patients with various degrees of stable renal insufficiency . Cefcanel renal clearance and fraction excreted in the urine were linearly correlated with renal function .科学研究应用

药代动力学和肾功能

- 盐酸头孢卡奈是一种新的口服头孢菌素前药,在肾功能方面显示出特定的药代动力学。头孢卡奈的肾清除率和尿中排泄分数与肾功能呈线性相关,表明血浆浓度和半衰期随肾小球滤过率 (GFR) 而变化 (Edwall 等人,1994)。

代谢和生物利用度

- 研究了盐酸头孢卡奈代谢产物的药代动力学,表明头孢卡奈的绝对口服生物利用度约为 40%。有趣的是,口服给药时,尿液排泄的很大一部分是头孢卡奈以外的代谢产物,表明在胃肠道中发生了生物转化 (Edwall 等人,1993)。

与头孢克洛体内疗效比较

- 使用小鼠局部大腿感染模型,将头孢卡奈与头孢克洛的体内疗效进行了比较。两种药物均显示出对活性细菌计数的相似降低,尽管头孢卡奈显示出更长的半衰期,表明药效学存在差异 (Magni & Lionell, 1990)。

尿路感染的临床疗效

- 一项研究比较了盐酸头孢卡奈与阿莫西林治疗急性单纯性尿路感染的疗效。结果表明,两种药物的疗效和不良反应相当,提供了另一种治疗选择 (Nicolle 等人,1993)。

新型口服头孢菌素的开发

- 盐酸头孢卡奈是口服头孢菌素持续开发的一部分,旨在提高疗效和谱,特别是针对革兰氏阴性细菌感染。这表明它在抗菌治疗开发的更广泛背景中的作用 (Cazzola, 2000)。

与青霉素的比较研究

- 一项随机、双盲、多中心研究发现,每日两次 300 毫克的盐酸头孢卡奈在治疗急性咽扁桃体炎方面与苯氧甲青霉素一样有效且耐受性良好,为青霉素提供了一种有效的替代品 (Grunfeld 等人,1994)。

体外活性比较

- 已将头孢卡奈与其他口服头孢菌素进行比较,以了解其对各种需氧和厌氧菌的体外活性。它对某些病原体表现出更强的活性,强调了其潜在的临床意义 (Chin 等人,1991)。

作用机制

属性

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O9S3.ClH/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26;/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33);1H/t12-,18+,20+,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVATKYQUGKLGL-PCQLZLFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)OC(=O)[C@H](C)N)CSC5=NN=C(S5)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClN5O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239068 | |

| Record name | Cefcanel daloxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefcanel daloxate hydrochloride | |

CAS RN |

92602-21-6 | |

| Record name | Cefcanel daloxate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092602216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcanel daloxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

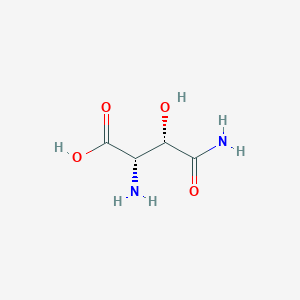

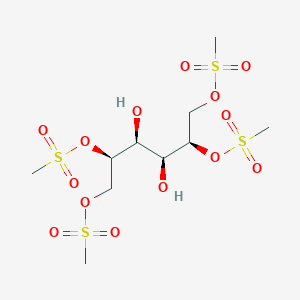

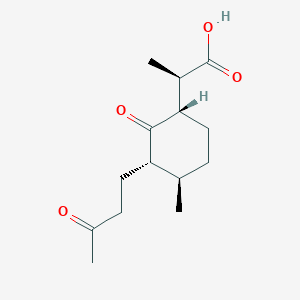

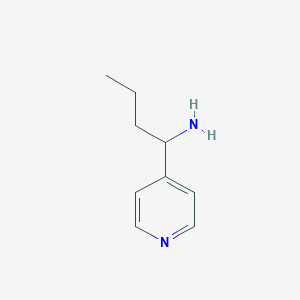

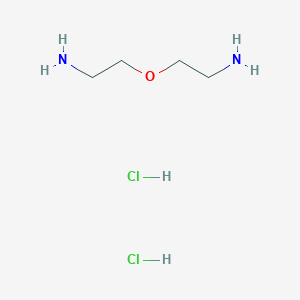

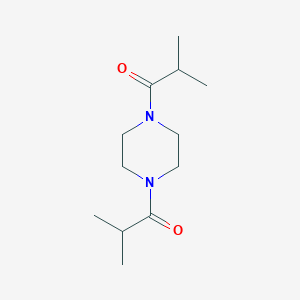

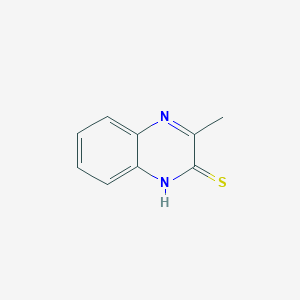

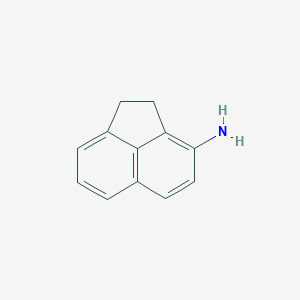

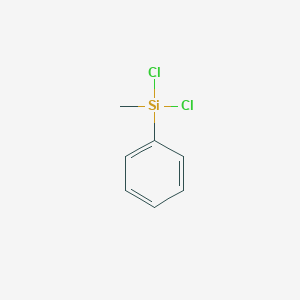

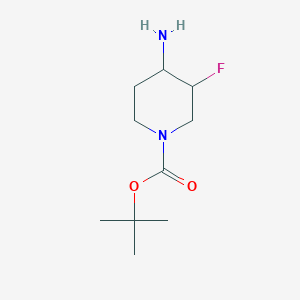

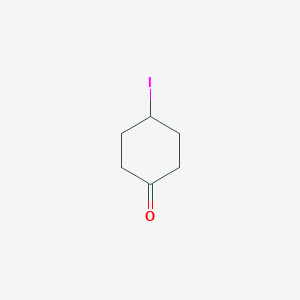

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。